2-Ethyl-2-methylhex-4-enal, also known as (2R,4S)-4-ethyl-2-methylhex-5-enal, is an organic compound with the molecular formula and a molecular weight of approximately 140.22 g/mol. This compound features a unique structure characterized by a hexenal backbone with both ethyl and methyl substituents, as well as an alkene functional group. The compound's structural formula can be represented using the SMILES notation: CCC(CC(C)C=O)C=C, indicating the presence of a double bond and an aldehyde group .
These reactions highlight its versatility in organic synthesis and potential applications in creating more complex molecules.
The synthesis of 2-Ethyl-2-methylhex-4-enal can be achieved through several methods:
Each method offers distinct advantages depending on the desired scale and purity of the final product.
2-Ethyl-2-methylhex-4-enal has potential applications in various fields:
Several compounds share structural similarities with 2-Ethyl-2-methylhex-4-enal. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Ethyl-2-methylhex-2-ene | Alkene without an aldehyde group | |
2-Ethyl-4-methylhex-2-enal | Similar structure but different double bond position | |
2-Ethyl-2-methylhex-4-ynal | Contains a triple bond instead of a double bond | |
3-Ethyl-3-methylpentanal | Aldehyde with different branching |
The uniqueness of 2-Ethyl-2-methylhex-4-enal lies in its specific combination of an alkene and an aldehyde functional group along with its branched structure. This combination may provide distinct reactivity patterns not observed in other similar compounds, making it a valuable target for further research and application development.